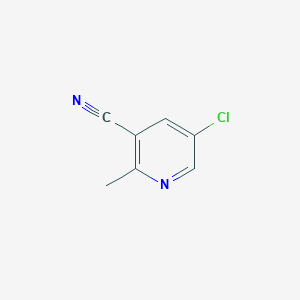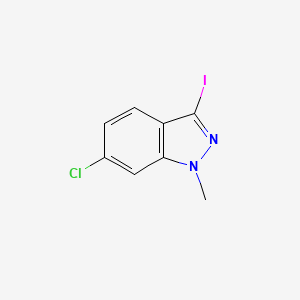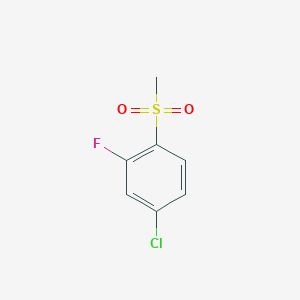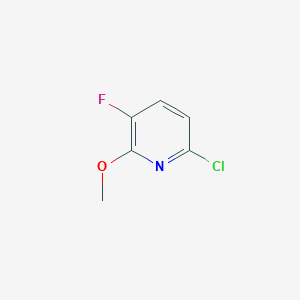
6-Chlor-3-fluor-2-methoxypyridin
Übersicht
Beschreibung
6-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 .
Synthesis Analysis
The synthesis of 6-Chloro-3-fluoro-2-methoxypyridine involves the use of silver carbonate in chloroform at 40℃ for 5 hours . Methyl iodide and silver carbonate are added to a chloroform solution of the compound, and the mixture is stirred at 40°C for 5 hours .Molecular Structure Analysis
The InChI code for 6-Chloro-3-fluoro-2-methoxypyridine is 1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
6-Chlor-3-fluor-2-methoxypyridin: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Seine Struktur begünstigt die Synthese verschiedener pharmakologisch aktiver Moleküle. So kann es zum Beispiel zur Entwicklung von Verbindungen mit potenziellen entzündungshemmenden und schmerzlindernden Eigenschaften verwendet werden. Das Vorhandensein von Halogenen wie Chlor und Fluor im Molekül ermöglicht eine weitere Funktionalisierung, was ein entscheidender Schritt bei der Arzneimittelentwicklung und -entdeckung ist .
Landwirtschaftliche Chemie
In der Landwirtschaft dient diese Verbindung als Vorläufer für die Synthese von Herbiziden und Pestiziden. Seine Reaktivität mit anderen organischen Molekülen kann zur Bildung von Substanzen führen, die spezifische Enzyme oder Rezeptoren in Schädlingen angreifen, wodurch Nutzpflanzen geschützt werden können, ohne die Umwelt oder die menschliche Gesundheit zu schädigen .
Materialwissenschaften
This compound: kann in den Materialwissenschaften verwendet werden, insbesondere bei der Entwicklung neuartiger Polymere. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einem vielseitigen Baustein für die Herstellung von Materialien mit gewünschten Eigenschaften wie erhöhter Haltbarkeit oder thermischer Stabilität .
Chemische Synthese
Diese Verbindung ist in der chemischen Synthese von entscheidender Bedeutung, insbesondere bei der Konstruktion komplexer organischer Moleküle. Es kann als Kupplungsmittel in Reaktionen wie der Suzuki-Miyaura-Kreuzkupplung fungieren, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Feinchemikalien zu bilden .
Umweltwissenschaften
Forscher in den Umweltwissenschaften können This compound verwenden, um Abbauprozesse und das Umweltverhalten chemischer Verbindungen zu untersuchen. Seine halogenierte Struktur ähnelt verschiedenen Schadstoffen, was es zu einer geeigneten Modellverbindung für solche Untersuchungen macht .
Biochemie
In der Biochemie kann diese Chemikalie verwendet werden, um die Struktur und Funktion von Enzymen zu untersuchen. Es kann in enzymatischen Assays als Substrat oder Inhibitor fungieren und so zur Aufklärung der Mechanismen der Enzymwirkung und ihrer Rolle in biologischen Systemen beitragen .
Analytische Chemie
This compound: findet Anwendungen in der analytischen Chemie als Standard oder Reagenz. Seine gut definierte Struktur und Eigenschaften ermöglichen seinen Einsatz bei der Kalibrierung analytischer Instrumente und der Entwicklung neuer analytischer Methoden .
Nanotechnologie
Das Potenzial der Verbindung in der Nanotechnologie liegt in ihrer Fähigkeit, in nanoskalige Materialien integriert zu werden. Seine molekulare Struktur könnte verwendet werden, um die Oberflächeneigenschaften von Nanopartikeln zu modifizieren, wodurch ihre Wechselwirkung mit biologischen Systemen oder ihre physikalischen Eigenschaften beeinflusst werden .
Safety and Hazards
6-Chloro-3-fluoro-2-methoxypyridine is classified with a GHS07 pictogram and has a signal word of "Warning" . It has hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Biochemische Analyse
Molecular Mechanism
At the molecular level, 6-Chloro-3-fluoro-2-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, leading to changes in gene expression. The compound’s molecular mechanism involves binding to specific sites on enzymes or receptors, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-fluoro-2-methoxypyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert gas conditions at temperatures between 2-8°C . Understanding the temporal effects of 6-Chloro-3-fluoro-2-methoxypyridine is essential for its application in long-term studies.
Metabolic Pathways
6-Chloro-3-fluoro-2-methoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical reactions .
Transport and Distribution
The transport and distribution of 6-Chloro-3-fluoro-2-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for its application in targeted therapies.
Subcellular Localization
6-Chloro-3-fluoro-2-methoxypyridine’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The subcellular localization of 6-Chloro-3-fluoro-2-methoxypyridine is essential for its role in cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
6-chloro-3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLWESBSDFTASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

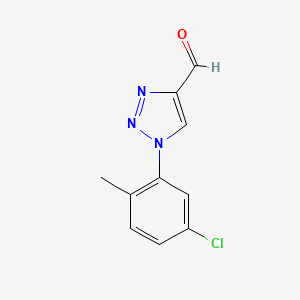

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)
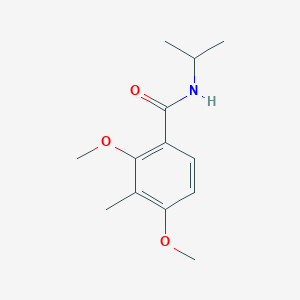
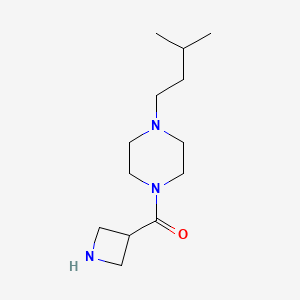

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)

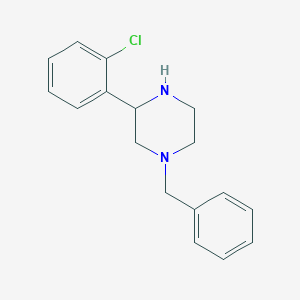
![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)
